molecular formula C17H12ClNOS B2981298 (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 1186396-65-5

(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2981298
CAS No.: 1186396-65-5
M. Wt: 313.8
InChI Key: PSYPLRBBSDXLSS-VOTSOKGWSA-N
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Description

(E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one is a synthetic quinoline-chalcone hybrid compound designed for anticancer research. This chalcone features a chloro-methyl substituted quinoline ring and a thiophene moiety, linked by a prop-2-en-1-one bridge. Quinoline-chalcone hybrids are investigated for their potential to inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) and causing cell cycle arrest . The specific structural attributes of this compound—including the chloro and methyl groups on the quinoline ring and the thiophene unit—are known to influence its electronic properties, binding affinity to biological targets, and overall bioactivity . Researchers utilize this chemical as a key intermediate for synthesizing more complex heterocyclic systems or as a lead compound for structure-activity relationship (SAR) studies in medicinal chemistry. It is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNOS/c1-11-4-5-12-10-13(17(18)19-14(12)9-11)6-7-15(20)16-3-2-8-21-16/h2-10H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYPLRBBSDXLSS-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Quinoline Intermediate: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Substitution Reactions: The 2-chloro and 7-methyl groups are introduced via electrophilic aromatic substitution reactions using appropriate chlorinating and methylating agents.

    Coupling with Thiophene: The final step involves the coupling of the quinoline intermediate with a thiophene derivative through a Claisen-Schmidt condensation reaction. This reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the propenone linkage to a saturated ketone or alcohol.

    Substitution: The chlorine atom on the quinoline ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Saturated ketones or alcohols.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential antimicrobial, antiviral, and anticancer activities. Quinoline derivatives are known to interact with DNA and enzymes, making them valuable in drug discovery and development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to inhibit specific enzymes or receptors makes it a candidate for the treatment of diseases such as malaria, cancer, and bacterial infections.

Industry

Industrially, (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one can be used in the production of dyes, pigments, and other materials that require stable and reactive quinoline derivatives.

Mechanism of Action

The mechanism of action of (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Compound Name Substituents Key Structural Features Synthesis Method Melting Point/Stability
Target Compound 2-chloro-7-methylquinoline, thiophen-2-yl Dihedral angle: 46.41°; planar enone bridge; π-π interactions (3.58–3.83 Å) Knoevenagel condensation (KOH/MeOH) 453–455 K
(2E)-3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (ChemDiv 1984-0001) 4-bromophenyl, thiophen-2-yl UV-Vis absorption: λmax 320 nm (ethanol); TD-DFT aligns with experimental data Knoevenagel condensation Not reported
(E)-3-(4-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one 4-methoxyphenyl, thiophen-2-yl Crystallizes in monoclinic system; Hirshfeld surface analysis shows H···O interactions Knoevenagel condensation (KOH/MeOH) Not reported
(E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one 2,4-dihydroxyphenyl, thiophen-2-yl Tyrosinase inhibitor (IC50 0.45 µM); anti-melanogenic activity Aldol condensation Not reported

Key Observations :

  • Quinoline vs. Phenyl/Thiophene Substitutions: The target compound’s quinoline moieties enhance aromatic stacking and rigidity compared to simpler phenyl derivatives. The chloro and methyl groups increase hydrophobicity and electron-withdrawing effects, influencing reactivity and intermolecular interactions .
  • Planarity and Dihedral Angles: The planar enone bridge in the target compound contrasts with non-planar conformations in analogues like (2E)-3-(2-chloro-8-methylquinolin-3-yl)-1-(5,7-dimethylquinolin-6-yl)prop-2-en-1-one, where syn pyridyl-nitrogen orientation alters packing .

Spectroscopic and Electronic Properties

  • UV-Vis Absorption: The target compound’s absorption spectrum is expected to differ from analogues due to extended conjugation from quinoline. For example, (2E)-3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one shows λmax at 320 nm in ethanol, with TD-DFT calculations corroborating experimental data .
  • FT-IR and NMR: Quinoline C–Cl and C–N stretches (~750 cm⁻¹) and thiophene C–S vibrations (~690 cm⁻¹) distinguish the target compound from non-halogenated derivatives .

Biological Activity

(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article explores its biological activity, synthesizing data from various studies and presenting findings on its efficacy against different biological targets.

Chemical Structure

The compound features a quinoline ring system substituted with a chloro group and a thiophene moiety, which are known to enhance biological activity through various mechanisms. The general structure can be represented as follows:

 E 3 2 chloro 7 methylquinolin 3 yl 1 thiophen 2 yl prop 2 en 1 one\text{ E 3 2 chloro 7 methylquinolin 3 yl 1 thiophen 2 yl prop 2 en 1 one}

Biological Activity Overview

Research indicates that compounds similar to (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one exhibit significant biological activities, including:

  • Anticancer Activity : Various studies have demonstrated that quinoline derivatives can inhibit cancer cell proliferation. For instance, a study showed that certain quinoline derivatives exhibited cytotoxic effects against human breast cancer cell lines (MCF7) with IC50 values ranging from 9.55 to 10.25 μM, indicating promising anticancer properties .
  • Antimicrobial Properties : Quinoline derivatives have been evaluated for their antibacterial and antifungal activities. The compound's structure suggests potential efficacy against gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported between 15.625 and 125 μM for specific strains .
  • Anti-inflammatory Effects : Some studies have indicated that similar compounds may exert anti-inflammatory effects by inhibiting pathways like COX-2 and inducible nitric oxide synthase (iNOS), which are crucial in inflammation processes .

Synthesis and Characterization

The synthesis of (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one involves the reaction of appropriate precursors under controlled conditions. The characterization of synthesized compounds is typically performed using techniques such as NMR spectroscopy and mass spectrometry, confirming the expected structural features.

Case Studies

  • Anticancer Evaluation : In vitro studies demonstrated that this compound significantly inhibited the growth of MCF7 cells, with mechanisms involving apoptosis induction and cell cycle arrest. The results suggest that the presence of the thiophene ring enhances the cytotoxicity compared to other derivatives lacking this moiety.
    CompoundIC50 (μM)Mechanism of Action
    (E)-3-(2-chloro...)9.70Apoptosis induction
    Doxorubicin5.00DNA intercalation
  • Antimicrobial Activity : A comparative study on various quinoline derivatives showed that (E)-3-(2-chloro...) exhibited notable activity against Staphylococcus aureus with an MIC of 62.5 μM, indicating its potential as an antibacterial agent.
    Bacterial StrainMIC (μM)
    Staphylococcus aureus62.5
    Escherichia coli125

Q & A

Q. What experimental strategies are recommended for synthesizing (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one with high stereoselectivity?

Methodological Answer: The compound is synthesized via Claisen-Schmidt condensation between 2-chloro-7-methylquinoline-3-carbaldehyde and thiophen-2-yl ketone. Key steps include:

  • Using NaOH/ethanol as a base-solvent system to promote aldol condensation .
  • Maintaining reaction temperatures between 60–80°C for 6–8 hours to ensure complete conversion .
  • Purification via recrystallization from ethanol to isolate the (E)-isomer, confirmed by single-crystal X-ray diffraction (SC-XRD) .

Q. How is the E-configuration of the α,β-unsaturated ketone moiety validated experimentally?

Methodological Answer: The E-configuration is confirmed through:

  • SC-XRD : Torsion angles (C8–C9–C10–C11) near 180° indicate trans geometry .
  • UV-Vis spectroscopy : Strong π→π* transitions (~300–350 nm) characteristic of conjugated enones .
  • ¹H NMR : Coupling constants (J = 15–16 Hz) between vinylic protons (H9 and H10), consistent with trans double bonds .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data for quinoline-chalcone hybrids be resolved?

Methodological Answer: Discrepancies in bond angles or packing motifs arise from substituent effects (e.g., chloro vs. methyl groups). To address this:

  • Compare experimental SC-XRD data (e.g., C–Cl bond lengths: 1.73–1.75 Å) with DFT-optimized geometries .
  • Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H···O, π-π stacking) influencing crystal packing .
  • Use temperature-dependent crystallography (e.g., 100 K vs. 293 K) to assess thermal motion artifacts .

Q. What strategies enhance the bioactivity of thiophene-containing chalcones against drug-resistant pathogens?

Methodological Answer: Modify the thiophene ring to improve potency:

  • Substituent introduction : Add electron-withdrawing groups (e.g., NO₂) at the 5-position of thiophene to increase electrophilicity and microbial target binding .
  • Hybridization : Combine with fluoroquinolones to exploit dual targeting (DNA gyrase and membrane disruption) .
  • SAR studies : Correlate logP values (2.5–3.5) with antibacterial IC₅₀ values to optimize lipophilicity .

Q. How do solvent polarity and hydrogen-bonding networks affect the compound’s crystallization behavior?

Methodological Answer: Ethanol solvates (e.g., monosolvate in ) stabilize crystal lattices via:

  • O–H···N hydrogen bonds between ethanol and quinoline N-atoms (2.8–3.0 Å) .
  • Solvent polarity screening (e.g., DMF vs. ethanol) to control nucleation rates and crystal morphology .
  • Thermal gravimetric analysis (TGA) to quantify solvent loss during desolvation .

Q. What computational methods predict the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

  • DFT calculations : Calculate Fukui indices to identify electrophilic sites (e.g., β-carbon of the enone) prone to Michael additions .
  • Molecular docking : Simulate binding to cysteine proteases (e.g., SARS-CoV-2 Mpro) to guide functionalization for antiviral activity .
  • MD simulations : Assess solubility by computing interaction energies with water clusters .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the anticancer efficacy of quinoline-chalcone hybrids?

Methodological Answer: Variability arises from assay conditions and cell lines. Mitigate via:

  • Standardized protocols : Use MTT assays with consistent incubation times (48–72 hrs) and positive controls (e.g., doxorubicin) .
  • Metabolic stability testing : Compare half-lives in liver microsomes to rule out false negatives from rapid degradation .
  • Transcriptomics : Identify gene expression changes (e.g., apoptosis markers) to validate mechanism-specific activity .

Methodological Optimization

Q. What advanced spectroscopic techniques resolve overlapping signals in the compound’s ¹³C NMR spectrum?

Methodological Answer:

  • DEPT-135 : Differentiate CH₃ (positive phase) from CH/CH₂ groups in the quinoline and thiophene rings .
  • HSQC/HMBC : Assign quaternary carbons (e.g., C=O at δ ~190 ppm) via long-range ¹H–¹³C correlations .
  • Dynamic NMR : Resolve rotational isomers by variable-temperature studies (−40°C to 25°C) .

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